(1Z)-1-(4-methoxyphenyl)-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine
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Overview
Description
The compound (1Z)-1-(4-methoxyphenyl)-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine is a complex organic molecule with potential applications in various scientific fields. Its structure includes a methoxyphenyl group, a tetrahydrobenzothieno triazolo pyrimidine core, and an ethanimine linkage, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the methoxyphenyl and ethanimine groups. A common synthetic route might include:
Formation of the Tetrahydrobenzothieno Triazolo Pyrimidine Core: This can be achieved through a cyclization reaction involving a benzothiophene derivative and a triazole precursor under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the core structure in the presence of a base.
Formation of the Ethanimine Linkage: This can be accomplished through a condensation reaction between an amine group on the core structure and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it useful in drug discovery and development.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in terms of stability, reactivity, or selectivity.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-(4-methoxyphenyl)-N-(benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine
- (1Z)-1-(4-methoxyphenyl)-N-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine
Uniqueness
The uniqueness of (1Z)-1-(4-methoxyphenyl)-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine lies in its specific structural features, such as the tetrahydrobenzothieno triazolo pyrimidine core and the methoxyphenyl group. These features confer unique chemical and biological properties, making it distinct from similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H21N5O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(Z)-1-(4-methoxyphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine |
InChI |
InChI=1S/C21H21N5O2S/c1-13(14-7-9-15(27-2)10-8-14)25-28-11-18-23-20-19-16-5-3-4-6-17(16)29-21(19)22-12-26(20)24-18/h7-10,12H,3-6,11H2,1-2H3/b25-13- |
InChI Key |
OFWRUJDHOWVTBL-MXAYSNPKSA-N |
Isomeric SMILES |
C/C(=N/OCC1=NN2C=NC3=C(C2=N1)C4=C(S3)CCCC4)/C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(=NOCC1=NN2C=NC3=C(C2=N1)C4=C(S3)CCCC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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